4-(3-((4-溴苯基)硫代)丙基)吗啉

描述

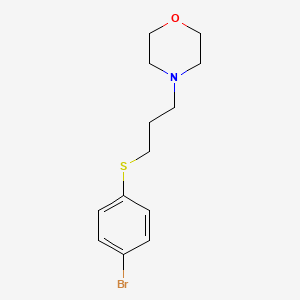

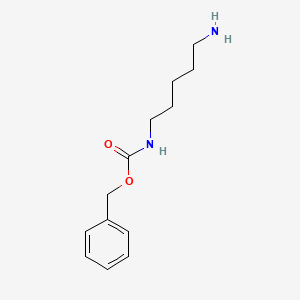

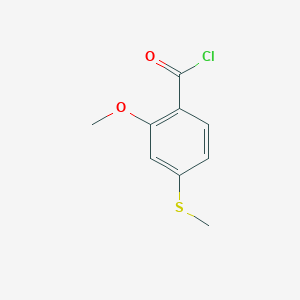

“4-(3-((4-Bromophenyl)thio)propyl)morpholine” is a chemical compound with the CAS Number: 1133116-11-6 . It has a molecular weight of 284.2 . The IUPAC name for this compound is 4-[3-(3-bromophenyl)propyl]morpholine .

Molecular Structure Analysis

The molecular formula of “4-(3-((4-Bromophenyl)thio)propyl)morpholine” is C13H18BrNO . The InChI code for this compound is 1S/C13H18BrNO/c14-13-5-1-3-12(11-13)4-2-6-15-7-9-16-10-8-15/h1,3,5,11H,2,4,6-10H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-((4-Bromophenyl)thio)propyl)morpholine” include a molecular weight of 284.2 . Other specific properties such as boiling point, melting point, and solubility were not found in the search results.科学研究应用

- Researchers have synthesized pyrazoline derivatives and evaluated their cytotoxicity against human tumor cell lines. Investigating the impact of our compound on specific cancer types could provide valuable insights .

- Monitoring biomarkers like malondialdehyde (MDA) helps assess oxidative injury in cells and tissues .

- Investigating behavioral changes and swimming potential in response to the compound could provide insights into its neurotoxic potential .

- Investigating the specific impact of our compound on bacterial and fungal strains could guide potential therapeutic applications .

- Further studies are needed to explore its mechanisms of action and potential clinical applications .

Antitumor and Cytotoxic Activity

Antioxidant Properties

Neurotoxicity Assessment

Antibacterial and Antifungal Activities

Anti-Inflammatory and Antidepressant Effects

Antiparasitic and Anticonvulsant Properties

安全和危害

未来方向

While specific future directions for “4-(3-((4-Bromophenyl)thio)propyl)morpholine” are not available in the search results, morpholine derivatives have been the focus of research due to their confirmed biological and pharmacological activities . These compounds have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Therefore, “4-(3-((4-Bromophenyl)thio)propyl)morpholine” could potentially be explored in these areas in future research.

作用机制

Target of Action

The primary target of 4-(3-((4-Bromophenyl)thio)propyl)morpholine is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in the transmission of nerve pulses in both mammals and fish .

Mode of Action

The compound interacts with its target, AchE, and affects its activity . The reduced activity of AchE affects the normal transmission of nerve pulses, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of reactive oxygen species (ROS) and free radicals . These compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .

Result of Action

The action of 4-(3-((4-Bromophenyl)thio)propyl)morpholine results in the formation of unstable molecules from lipid peroxides, which degrade rapidly to form a secondary product termed malondialdehyde (MDA) . MDA is a common biomarker for cells and tissue oxidative injury .

Action Environment

The action, efficacy, and stability of 4-(3-((4-Bromophenyl)thio)propyl)morpholine can be influenced by various environmental factors. For instance, the presence of dust can affect the compound’s action . Moreover, the compound should be handled with care to avoid contact with skin and eyes, and adequate ventilation should be ensured .

属性

IUPAC Name |

4-[3-(4-bromophenyl)sulfanylpropyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNOS/c14-12-2-4-13(5-3-12)17-11-1-6-15-7-9-16-10-8-15/h2-5H,1,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWAQFXEPDKASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCSC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-((4-Bromophenyl)thio)propyl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3150923.png)